Oral Bioavailability of CW-3308 Enabled by Thalidomide-pyrrolidine-C-azaspiro vs. Typical PROTAC Oral Bioavailability
The PROTAC CW-3308, constructed using Thalidomide-pyrrolidine-C-azaspiro as the E3 ligase ligand-linker conjugate, achieved 91% oral bioavailability (F%) in mice following oral administration [1]. This value substantially exceeds the oral bioavailability typically reported for thalidomide-based PROTACs, which frequently exhibit F% < 30% or are not orally bioavailable at all . The unique spirocyclic azaspiro[5.5]undecane linker architecture within Thalidomide-pyrrolidine-C-azaspiro is a key structural determinant of this favorable pharmacokinetic profile, as it optimizes molecular flexibility and lipophilicity to enhance gastrointestinal absorption .
| Evidence Dimension | Oral Bioavailability (F%) in Mice |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Typical thalidomide-based PROTACs (class average): < 30% or not orally bioavailable |
| Quantified Difference | ≥3-fold improvement |
| Conditions | Single oral dose in mice; plasma concentration-time AUC analysis |
Why This Matters
Oral bioavailability is a critical barrier for PROTAC drug development; a conjugate that enables >90% F% dramatically expands the therapeutic potential and reduces reliance on parenteral administration.
- [1] Wang, C.; Zhang, Y.; Wu, L.; et al. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. J. Med. Chem. 2024, 67 (16), 14125–14154. View Source
